PD173955

説明

Background of Receptor Tyrosine Kinases (RTKs) and Their Role in Disease Biology

Receptor tyrosine kinases (RTKs) are a critical class of cell surface receptors that play a fundamental role in cellular communication and the regulation of diverse biological processes, including cell growth, differentiation, metabolism, and motility. nih.govwikipedia.orgscirp.orgnumberanalytics.com They serve as high-affinity receptors for various polypeptide growth factors, cytokines, and hormones. wikipedia.org In humans, 58 distinct RTKs have been identified, categorized into 20 families based on their extracellular regions. nih.gov RTKs are activated by the binding of specific ligands to their extracellular domain, which induces receptor dimerization and subsequent phosphorylation of specific tyrosine residues on the receptor. numberanalytics.com This phosphorylation event triggers a cascade of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which ultimately regulate cellular functions. numberanalytics.com

While essential for normal cellular processes, dysregulation of RTK activity is significantly implicated in the development and progression of numerous diseases, most notably cancer. wikipedia.orgscirp.orgnumberanalytics.com Mutations, overexpression, or other alterations in RTKs can lead to uncontrolled cell proliferation, survival, and migration, contributing to oncogenesis. wikipedia.orgscirp.org The central role of dysregulated kinase activity in various progressive disorders, including cancer, has established kinases as significant drug targets. acs.orgbohrium.com

Overview of PD173955 as a Small Molecule Inhibitor

This compound is a small molecule inhibitor that targets the catalytic activity of certain tyrosine kinases. caymanchem.com Specifically, it is known to inhibit kinases such as Bcr-Abl and c-Kit. caymanchem.comaacrjournals.org this compound belongs to a class of potent tyrosine kinase inhibitors characterized by a pyrido[2,3-d]pyrimidine (B1209978) core structure. aacrjournals.orgaacrjournals.orgutexas.edu Small molecule inhibitors like this compound function by interfering with the ATP-binding pocket of kinases, thereby preventing the phosphorylation of substrate proteins and inhibiting downstream signaling cascades. bohrium.comnih.gov

Research has shown that this compound can inhibit Bcr-Abl-dependent cell growth in various cell lines with IC50 values ranging from 2 to 35 nM. aacrjournals.orgacs.org In kinase inhibition assays, this compound has demonstrated an IC50 of 1-2 nM for Bcr-Abl. aacrjournals.orgacs.org Beyond Bcr-Abl, this compound also inhibits c-Kit autophosphorylation and proliferation with IC50 values around 25-40 nM. aacrjournals.org It has also been identified as an inhibitor of Src family kinases, including c-Src, Yes, and LCK, with IC50 values in the low nanomolar range (25, 22, and 5 nM, respectively). caymanchem.commedchemexpress.comsapphirebioscience.com

Historical Context of this compound in Kinase Inhibitor Development

The development of kinase inhibitors has been a significant area of research, particularly in the context of diseases driven by aberrant kinase activity, such as chronic myelogenous leukemia (CML). The discovery of the Bcr-Abl fusion protein as a key driver of CML provided a strong rationale for targeting this specific tyrosine kinase. nih.govpatsnap.comhaematologica.org Imatinib (B729) (STI-571), a pioneering tyrosine kinase inhibitor, emerged as a highly effective treatment for CML, demonstrating the potential of targeted therapies. aacrjournals.orgnih.govpatsnap.com

This compound emerged in the context of seeking more potent kinase inhibitors, including those effective against Bcr-Abl and potentially overcoming resistance mechanisms that could arise with first-generation inhibitors like imatinib. aacrjournals.orgnih.gov Studies comparing this compound and imatinib highlighted differences in their binding mechanisms and potency. utexas.edudnai.org Crystal structure analysis revealed that while both compounds bind to the ATP-binding site of the Abl kinase domain, they interact with different conformations of the kinase. utexas.edudnai.org Imatinib preferentially binds to an inactive conformation, whereas this compound can bind to a conformation resembling that of an active kinase. utexas.edudnai.org This difference suggested that this compound might be less sensitive to the phosphorylation state of Abl and potentially more potent, which was supported by in vitro kinase assays showing this compound to be significantly more inhibitory than imatinib against Abl. utexas.edudnai.org

This compound was recognized as a potent inhibitor of Bcr-Abl and c-Kit, demonstrating greater potency against Bcr-Abl compared to c-Kit. aacrjournals.orgaacrjournals.org Its identification as a member of the pyrido[2,3-d]pyrimidine class of tyrosine kinase inhibitors marked it as a compound of interest for further research into kinase inhibition. aacrjournals.orgaacrjournals.org

Research Significance and Academic Focus on this compound

This compound holds significant research importance primarily due to its potent inhibitory activity against key tyrosine kinases involved in various cellular processes and disease states. Its ability to inhibit Bcr-Abl and Src family kinases has made it a valuable tool in studying the roles of these kinases in cancer biology and other proliferative disorders. caymanchem.comaacrjournals.orgmedchemexpress.com

Academic research utilizing this compound has focused on several areas:

Investigating Kinase Activity and Signaling Pathways: this compound is used to probe the involvement of Bcr-Abl, c-Kit, and Src kinases in specific cellular signaling pathways. By inhibiting these kinases, researchers can delineate their downstream effects on processes like cell proliferation, differentiation, and survival. aacrjournals.orgmedchemexpress.com Studies have shown that this compound can induce cell cycle arrest, specifically in the G1 phase, in Bcr-Abl-dependent cell lines. aacrjournals.orgacs.org It has also been observed to inhibit Bcr-Abl-dependent substrate tyrosine phosphorylation. aacrjournals.orgacs.org

Exploring Mechanisms of Kinase Inhibition: The distinct binding mode of this compound compared to inhibitors like imatinib has provided insights into the structural requirements for inhibiting different kinase conformations. utexas.edudnai.org This contributes to the broader understanding of kinase inhibitor design and mechanisms of action.

Studying Disease Models: this compound has been utilized in research models, particularly in the context of CML and other conditions where Bcr-Abl or c-Kit play a role, to study the effects of inhibiting these kinases on disease progression at a cellular level. aacrjournals.orgaacrjournals.org For instance, research has demonstrated that this compound can inhibit the growth of primary CML progenitor cells. aacrjournals.org

Developing Analogues and New Inhibitors: this compound has served as a structural template for the development and evaluation of related compounds and analogues with potentially altered selectivity or improved properties for research purposes. acs.orgnih.gov Research has explored kinase-inactive analogues of this compound to investigate alternative mechanisms of action, such as their effects on amyloid-beta peptide production. acs.orgnih.gov

The academic focus on this compound underscores its utility as a research tool for understanding kinase biology, evaluating the impact of kinase inhibition in cellular and disease models, and informing the design of novel kinase-targeting compounds.

Data Tables:

| Compound | Target Kinase | IC50 (nM) | Reference |

| This compound | Bcr-Abl | 1-2 | aacrjournals.orgacs.org |

| This compound | Bcr-Abl | 2-35 (cellular) | aacrjournals.orgacs.org |

| This compound | c-Kit | ~25 | aacrjournals.org |

| This compound | c-Kit | 40 (cellular) | aacrjournals.org |

| This compound | c-Src | 25 | caymanchem.com |

| This compound | Yes | 22 | caymanchem.com |

| This compound | LCK | 5 | caymanchem.com |

| Compound | Cellular Effect | Concentration | Cell Line(s) | Reference |

| This compound | Cell cycle arrest (G1) | Low nanomolar | Bcr-Abl-dependent cell lines | aacrjournals.orgacs.org |

| This compound | Cell cycle arrest (G2/M) | 5000 nM | DU145, SKOV3, HT-29, A549, A431 cancer cells | caymanchem.com |

| This compound | Proliferation inhibit. | 500 nM | MDA-MB-468 breast cancer cells | caymanchem.commedchemexpress.com |

| This compound | Proliferation inhibit. | 1000 nM | MCF-7 breast cancer cells | caymanchem.commedchemexpress.com |

| This compound | Proliferation inhibit. | ~7.5 nM | CML progenitor cells (patient-derived) | caymanchem.com |

Structure

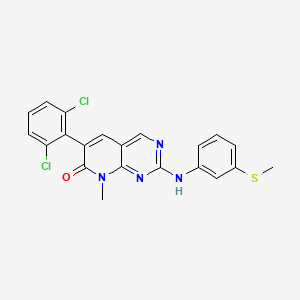

2D Structure

3D Structure

特性

IUPAC Name |

6-(2,6-dichlorophenyl)-8-methyl-2-(3-methylsulfanylanilino)pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2N4OS/c1-27-19-12(9-15(20(27)28)18-16(22)7-4-8-17(18)23)11-24-21(26-19)25-13-5-3-6-14(10-13)29-2/h3-11H,1-2H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAARYSWULJUGST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC(=CC=C4)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332241 | |

| Record name | PD173955 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260415-63-2 | |

| Record name | PD173955 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Action of Pd173955

Kinase Inhibition Profile of PD173955

The inhibitory activity of this compound is not uniform across all kinases; it demonstrates a specific profile of potency against a select group of enzymes, particularly those belonging to the Abl and Src families.

This compound is recognized as a potent dual inhibitor of the Bcr-Abl fusion protein and Src family kinases. nih.govnih.gov The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that is the hallmark of chronic myelogenous leukemia (CML). nih.gov Src family kinases are non-receptor tyrosine kinases that are often upregulated in various cancers and play significant roles in cell survival, proliferation, and invasion. nih.gov this compound has been shown to inhibit both the active and inactive forms of the Abl kinase. nih.gov

The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, demonstrates the high affinity of this compound for Bcr-Abl. In in vitro kinase assays, this compound inhibits Bcr-Abl with an IC50 of approximately 1–2 nM. aacrjournals.orgselleckchem.comutexas.edu Further studies have shown it inhibits Abl with an IC50 of about 5 nM, regardless of the kinase's phosphorylation state. utexas.edu When tested on Bcr-Abl-dependent cell lines, the IC50 values for inhibiting cell growth range from 2 to 35 nM. aacrjournals.orgselleckchem.comutexas.edu For instance, in the K562 and RWLeu4 cell lines, this compound exhibited IC50 values of 35 nM and 10 nM, respectively. aacrjournals.org

| Assay Type | Cell Line/Condition | IC50 Value (nM) | Reference |

|---|---|---|---|

| In Vitro Kinase Assay | N/A | 1-2 | aacrjournals.orgselleckchem.comutexas.edu |

| In Vitro Kinase Assay | Phosphorylation State Independent | ~5 | utexas.edu |

| Cell-Based Growth Inhibition | General Bcr-Abl-dependent lines | 2-35 | aacrjournals.orgselleckchem.com |

| K562 | 35 | aacrjournals.org | |

| RWLeu4 | 10 | aacrjournals.org |

This compound is also a potent inhibitor of Src kinase activity. selleckchem.com Reported IC50 values for Src are in the low nanomolar range, though figures vary between studies, with values cited at 22 nM selleckchem.commedchemexpress.combiocompare.com, 25 nM sapphirebioscience.com, and 300 nM . This potent inhibition of Src contributes to its broader anti-cancer potential.

The receptor tyrosine kinase c-Kit is another significant target of this compound. The compound inhibits kit ligand-dependent c-Kit autophosphorylation with an IC50 of approximately 25 nM. aacrjournals.org In cellular proliferation assays dependent on c-Kit signaling, the IC50 value is reported to be around 40–50 nM. aacrjournals.orgutexas.edu This demonstrates that this compound is a direct inhibitor of the c-Kit tyrosine kinase receptor. aacrjournals.org

This compound's inhibitory activity extends to other members of the Src family, including Yes and LCK. sapphirebioscience.com For Yes, a proto-oncogene tyrosine kinase, reported IC50 values are 22 nM sapphirebioscience.com and 175 nM . It is a particularly potent inhibitor of LCK, another Src family kinase crucial for T-cell signaling, with a reported IC50 of 5 nM. sapphirebioscience.com

| Kinase Target | IC50 Value (nM) | Reference |

|---|---|---|

| Src | 22 | selleckchem.commedchemexpress.combiocompare.com |

| 25 | sapphirebioscience.com | |

| 300 | ||

| c-Kit | ~25 (autophosphorylation) | aacrjournals.org |

| 40-50 (proliferation) | aacrjournals.orgutexas.edu | |

| Yes | 22 | sapphirebioscience.com |

| 175 | ||

| LCK | 5 | sapphirebioscience.com |

While this compound potently inhibits Abl and Src family kinases, it exhibits selectivity over other tyrosine kinases. Studies have shown it is less potent against fibroblast growth factor receptor (FGFR) and has no activity against the insulin receptor (InsR) or protein kinase C (PKC). biocompare.comsapphirebioscience.com Specifically, it is selective for its primary targets over InsR, alpha-FGFR, beta-FGFR, and platelet-derived growth factor receptor (PDGFR). sapphirebioscience.com

Broader Kinase Selectivity and Off-Target Effects

Effects on other RTKs (e.g., PDGFRβ, EGFR, KDR)

This compound, while a potent inhibitor of the Bcr-Abl kinase, also exhibits inhibitory activity against other receptor tyrosine kinases (RTKs), though with varying degrees of potency. Research indicates that this compound is a potent inhibitor of the c-Kit receptor tyrosine kinase. utexas.eduaacrjournals.org Studies have shown that it can inhibit Kit ligand-dependent cell proliferation and c-Kit autophosphorylation. aacrjournals.orgnih.gov The IC50 value for the inhibition of c-Kit autophosphorylation is approximately 25 nM, and for Kit ligand-dependent proliferation of M07e cells, it is 40 nM. nih.gov This demonstrates a degree of selectivity, with the inhibition of Bcr-Abl being roughly 25 to 50 times more potent than its effect on c-Kit. aacrjournals.org In contrast, the selectivity of imatinib (B729) for Bcr-Abl over c-Kit is reported to be only 2- to 5-fold. aacrjournals.org

Detailed inhibitory activities against other RTKs such as Platelet-Derived Growth Factor Receptor β (PDGFRβ), Epidermal Growth Factor Receptor (EGFR), and Kinase insert Domain Receptor (KDR) are less extensively characterized in the reviewed literature. However, like imatinib, this compound is also a potent inhibitor of cell proliferation dependent on the c-Kit receptor tyrosine kinase. utexas.edu

| Target Kinase | Inhibitory Effect | IC50 (nM) |

|---|---|---|

| Bcr-Abl | Potent Inhibition | 1-2 |

| c-Kit | Inhibition | ~25 (autophosphorylation) |

| c-Kit | Inhibition | 40 (cell proliferation) |

Differentiation from other Tyrosine Kinase Inhibitors (e.g., Imatinib)

A primary distinction between this compound and the well-characterized tyrosine kinase inhibitor Imatinib (STI-571) lies in their mechanism of binding to the Abl kinase domain. nih.govaacrjournals.org Imatinib binds to and stabilizes a specific inactive conformation of the Abl kinase, where the activation loop is folded inward, mimicking a substrate and blocking the active site. nih.govaacrjournals.orgaacrjournals.orgdnai.org This requirement for a specific inactive conformation is a key feature of Imatinib's mechanism. utexas.edunih.govaacrjournals.org

In stark contrast, this compound binds to a conformation of the Abl kinase domain where the activation loop resembles that of an active kinase, protruding outward in an extended conformation. nih.govaacrjournals.orgaacrjournals.orgdnai.orgrcsb.orgrcsb.org This suggests that this compound is less dependent on the specific conformational state of the kinase and can likely recognize and inhibit multiple forms of Abl, including both active and inactive states. utexas.edunih.govaacrjournals.orgaacrjournals.org This ability to target multiple conformations is believed to contribute to its greater potency as an inhibitor compared to Imatinib. utexas.edunih.govaacrjournals.orgaacrjournals.org In vitro kinase assays have confirmed that this compound is at least 10-fold more inhibitory than Imatinib. utexas.edunih.govaacrjournals.orgrcsb.org

The emergence of resistance to Imatinib, often through point mutations in the Abl kinase domain, has highlighted the need for inhibitors with alternative binding modes. nih.govresearchgate.net The different conformational requirement of this compound suggests it may be effective against some Imatinib-resistant mutants.

Binding Conformation and Interactions with Kinase Domains

Conformational State of Abl Kinase Domain upon this compound Binding (Active vs. Inactive)

In the this compound-bound structure, the activation loop protrudes outward, leaving the catalytic center of the enzyme unblocked. utexas.eduaacrjournals.org However, the conformation of the DFG (Asp-Phe-Gly) motif at the beginning of the activation loop is different from that seen in fully active kinases, which is likely a consequence of the enzyme being in an unphosphorylated state. aacrjournals.org This ability to bind to an active-like conformation suggests that this compound would be insensitive to whether the activation loop is in the open (active) or closed (inactive) state. nih.govaacrjournals.orgdnai.orgrcsb.orgrcsb.org

Hydrogen Bonding and Van der Waals Interactions

The interaction between this compound and the Abl kinase domain is primarily mediated by van der Waals forces. utexas.edu A key hydrogen bond is formed between the inhibitor and the backbone of Met-318 in the hinge region of the kinase. utexas.eduresearchgate.net This is the only direct hydrogen bond this compound makes with the protein. utexas.edu In contrast, Thr-315, which forms an important hydrogen bond with Imatinib, only engages in van der Waals interactions with this compound. utexas.edu

The dichlorophenyl ring of this compound is buried within a hydrophobic pocket, making several van der Waals contacts with residues such as Val-256, Ala-269, and Ala-381. utexas.edu The thiomethyl anilino group, on the other hand, is more solvent-exposed. utexas.edu Despite having fewer interacting residues (11 for this compound compared to 21 for Imatinib) and a smaller buried surface area (913 Ų for this compound versus 1251 Ų for Imatinib), this compound is a more potent inhibitor, underscoring that the extent of the binding interface does not solely determine inhibitory efficacy. utexas.edu

| Interaction Type | This compound | Key Interacting Residues in Abl Kinase |

|---|---|---|

| Hydrogen Bonding | Yes | Met-318 (backbone) |

| Van der Waals | Yes | Val-256, Ala-269, Thr-315, Met-318, Ala-381 |

Comparative Binding with Analogues and Other Inhibitors

The binding of this compound can be compared to its analogues and other inhibitors like Imatinib. One analogue, PD166326, which is a more potent inhibitor of Bcr-Abl-dependent cell growth, has been modeled into the Abl kinase structure. aacrjournals.orgresearchgate.net This modeling suggests that the hydroxymethyl side chain of PD166326 may form an additional hydrogen bond with the peptide backbone around Thr-319 of the Abl kinase domain, potentially explaining its increased potency. researchgate.net

When compared to Imatinib, the most striking difference is the conformational state of the Abl kinase that each inhibitor binds to. nih.govaacrjournals.org Imatinib requires a specific inactive conformation, whereas this compound can bind to a more active-like conformation. nih.govaacrjournals.org This difference in binding mode is thought to be the reason for the greater potency of this compound and its potential to overcome certain forms of Imatinib resistance. utexas.edunih.govaacrjournals.org Another inhibitor, BMS-354825 (Dasatinib), which is structurally similar to this compound, is also capable of binding to both active and inactive conformations of Bcr-Abl, suggesting a similar mechanistic advantage. pnas.org

Impact on Downstream Signaling Pathways

This compound, a potent inhibitor of Bcr-Abl and Src family tyrosine kinases, exerts its cellular effects by modulating a cascade of downstream signaling events crucial for cell proliferation, survival, and differentiation. aacrjournals.orgnih.govadooq.comutexas.edu Its primary mechanism of action, the inhibition of kinase activity, leads to significant alterations in the phosphorylation state of various substrate proteins and the subsequent attenuation of major growth factor signaling pathways. nih.govresearchgate.net

Modulation of Tyrosine Phosphorylation of Substrates (e.g., SHIP1, SHIP2, c-CBL, p62dok)

This compound significantly inhibits the Bcr-Abl-dependent tyrosine phosphorylation of numerous intracellular substrates. nih.govadooq.com Research in primary Chronic Myeloid Leukemia (CML) CD34+ progenitor cells has demonstrated that treatment with this compound leads to a global reduction in tyrosine phosphorylation of proteins. researchgate.net Specific analyses have confirmed the decreased phosphorylation of several key adapter and signaling molecules upon treatment with this inhibitor. researchgate.net

Key substrates affected by this compound-mediated kinase inhibition include:

SHIP1 and SHIP2: The SH2-containing inositol 5-phosphatases, SHIP1 and SHIP2, are crucial negative regulators of the PI3K/Akt signaling pathway. semanticscholar.orgnih.gov this compound treatment results in the reduced tyrosine phosphorylation of both SHIP1 and SHIP2. researchgate.net SHIP1 can be phosphorylated by members of the Src kinase and Janus kinase (JAK) families, both of which are directly or indirectly inhibited by this compound. mdpi.com

c-CBL: The Casitas B-lineage lymphoma (c-CBL) proto-oncogene product is an E3 ubiquitin ligase that plays a role in receptor downregulation. The expression of the Bcr-Abl oncogene is known to induce tyrosine phosphorylation of c-CBL. embopress.org By inhibiting Bcr-Abl, this compound decreases the level of tyrosine-phosphorylated c-CBL. researchgate.net

p62dok: The p62dok (downstream of kinase) protein is an adapter molecule that becomes constitutively tyrosine-phosphorylated by the p210bcr-abl kinase. nih.gov This phosphorylation is a critical event in the Bcr-Abl signaling cascade. Treatment with this compound effectively diminishes the tyrosine phosphorylation of p62dok. researchgate.net

The table below summarizes the impact of this compound on the tyrosine phosphorylation of these key substrates.

| Substrate | Function | Effect of this compound on Tyrosine Phosphorylation |

| SHIP1 | Inositol 5-phosphatase, negative regulator of PI3K/Akt pathway | Decreased |

| SHIP2 | Inositol 5-phosphatase, associated with Bcr-Abl | Decreased |

| c-CBL | E3 ubiquitin ligase, downstream target of Bcr-Abl | Decreased |

| p62dok | Adapter protein, substrate of Bcr-Abl kinase | Decreased |

Effects on Growth Factor Signaling Pathways (e.g., PI3K/Akt/mTOR, MAPK, JAK/STAT)

By inhibiting upstream kinases like Bcr-Abl and Src, this compound disrupts several major signaling pathways that are often aberrantly activated in cancer, leading to uncontrolled cell growth and survival. aacrjournals.orgbiorxiv.org

PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of the cell cycle, proliferation, and survival. wikipedia.orgstonybrook.edu This pathway is frequently hyperactivated in various cancers. nih.gov Bcr-Abl signaling is a known activator of the PI3K/Akt pathway. aacrjournals.org Furthermore, SHIP1, a substrate of kinases inhibited by this compound, is a key negative regulator of this pathway; it dephosphorylates PIP3, the product of PI3K, thereby preventing the activation of Akt. semanticscholar.orgnih.gov By inhibiting Bcr-Abl and Src, and consequently modulating the phosphorylation of substrates like SHIP1, this compound leads to the downregulation of the PI3K/Akt/mTOR signaling cascade. semanticscholar.org

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Ras-Raf-MEK-ERK cascade, is critical for transmitting signals from the cell surface to the nucleus to regulate gene expression involved in cell proliferation and differentiation. nih.govmdpi.com The Bcr-Abl oncoprotein is known to activate the Ras/MAPK pathway. aacrjournals.orgnih.gov As this compound is a potent inhibitor of Bcr-Abl, it effectively blocks this downstream activation, leading to the suppression of MAPK signaling. adooq.commedchemexpress.com This contributes to the observed cell cycle arrest in treated cells. aacrjournals.org

JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is essential for signaling from cytokine receptors and is crucial for immune response and hematopoiesis. nih.govwikipedia.orgmedchemexpress.com Bcr-Abl can activate the JAK/STAT pathway. aacrjournals.org Moreover, Src family kinases can play a role in STAT activation. nih.gov Inhibition of Src kinases has been shown to down-regulate phosphorylated STAT3, a key component of this pathway. nih.gov Therefore, by targeting Bcr-Abl and Src kinases, this compound can effectively inhibit the JAK/STAT signaling pathway, interfering with the transcription of genes that promote cell survival and proliferation. mdpi.comnih.gov

The following table outlines the effects of this compound on these critical growth factor signaling pathways.

| Signaling Pathway | General Function | Effect of this compound |

| PI3K/Akt/mTOR | Cell survival, proliferation, growth | Inhibition |

| MAPK | Cell proliferation, differentiation, gene expression | Inhibition |

| JAK/STAT | Cytokine signaling, immune response, cell survival | Inhibition |

Compound Names Table

Cellular and Biological Effects of Pd173955 in Research Models

Effects on Cell Proliferation and Viability

The inhibitory effect of PD173955 on the proliferation and viability of cancer cells has been a primary focus of numerous studies. Through dose-response assays, researchers have quantified its potency in various cell lines, highlighting its selective action against cells dependent on the Bcr-Abl fusion protein.

Dose-Response Assays and IC50 Determination in Various Cell Lines

The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined for this compound across a range of cell lines. These studies have consistently demonstrated its high potency, particularly in Bcr-Abl-positive leukemia cell lines.

For instance, in the Bcr-Abl-dependent murine myeloid cell line 32D/p210, the IC50 for this compound has been reported to be in the low nanomolar range, with specific values varying slightly between studies. One study reported an IC50 of approximately 2.5 nM for the inhibition of [³H]thymidine incorporation and 1 nM for cell viability in the R10(-) Bcr-Abl(+) cell line. nih.gov In another study using a tetrazolium-based proliferation assay, the IC50 for this compound in Ba/F3 cells transformed with wild-type Bcr-Abl was determined to be 30 nM. nih.gov

The potency of this compound has also been evaluated in human Bcr-Abl-positive cell lines. In the K562 erythroleukemia cell line, the IC50 was found to be 35 nM, while in the RWLeu4 myelomonocytic cell line, it was 10 nM. nih.gov These findings underscore the potent anti-proliferative activity of this compound in cells characterized by the Bcr-Abl oncogene.

Interactive Data Table: IC50 Values of this compound in Various Cell Lines

| Cell Line | Cell Type | Bcr-Abl Status | Assay | IC50 (nM) | Source |

| R10(-) | Murine Myeloid | Positive | [³H]thymidine incorporation | ~2.5 | nih.gov |

| R10(-) | Murine Myeloid | Positive | Cell Viability | ~1 | nih.gov |

| Ba/F3 p210 | Murine Pro-B | Positive | Proliferation (Tetrazolium) | 30 | nih.gov |

| K562 | Human Erythroleukemia | Positive | Dose Titration | 35 | nih.gov |

| RWLeu4 | Human Myelomonocytic | Positive | Dose Titration | 10 | nih.gov |

Selective Inhibition in Bcr-Abl-Positive vs. Bcr-Abl-Negative Cell Lines

A key characteristic of this compound is its selective inhibitory action on cells that are dependent on the Bcr-Abl tyrosine kinase for their growth and survival. This selectivity is a critical attribute for a targeted cancer therapeutic, as it minimizes effects on healthy, non-cancerous cells.

Research has consistently shown that Bcr-Abl-positive cell lines are significantly more sensitive to this compound than their Bcr-Abl-negative counterparts. For example, the growth of Bcr-Abl-dependent cell lines is inhibited by this compound in the low nanomolar range (2-35 nM), demonstrating its high potency against these specific cancer cells. nih.govnih.gov In contrast, much higher concentrations of the compound are required to inhibit the growth of Bcr-Abl-negative cell lines. This differential sensitivity highlights the targeted mechanism of action of this compound, which primarily exerts its cytotoxic effects by inhibiting the Bcr-Abl kinase.

Cell Cycle Regulation

This compound has been shown to exert significant effects on the regulation of the cell cycle, a fundamental process that governs cell division. Its inhibitory action on key kinases leads to the arrest of cancer cells at specific phases of the cell cycle, thereby preventing their uncontrolled proliferation.

Induction of G1 Phase Arrest

A predominant effect of this compound on the cell cycle is the induction of a G1 phase arrest. The G1 phase is the first of four phases of the cell cycle that takes place in eukaryotic cell division. During this phase, the cell synthesizes mRNA and proteins in preparation for subsequent steps leading to mitosis.

Fluorescence-activated cell sorting (FACS) analyses of Bcr-Abl-positive cells treated with this compound have consistently demonstrated an accumulation of cells in the G1 phase of the cell cycle. nih.govnih.gov This arrest prevents the cells from entering the S phase, where DNA replication occurs, and thus halts their proliferation. The induction of G1 arrest is a direct consequence of the inhibition of Bcr-Abl kinase activity, which is essential for the progression of the cell cycle in these cancer cells.

Induction of G2/M Phase Arrest and Anti-mitotic Activity

While G1 arrest is a prominent effect, some evidence suggests that this compound and related compounds may also influence the G2/M checkpoint of the cell cycle. The G2/M phase is a critical control point that ensures cells are ready to enter mitosis. Anti-mitotic agents often function by disrupting the formation of the mitotic spindle, a cellular structure essential for the proper segregation of chromosomes during cell division. While direct, detailed studies on this compound's specific impact on G2/M regulatory proteins like cyclin B1 and cdc2 are limited in the reviewed literature, the broader class of pyrido[2,3-d]pyrimidine (B1209978) inhibitors has been noted for its anti-mitotic potential.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. A hallmark of many effective cancer therapies is their ability to induce apoptosis in tumor cells.

Research on a structurally related pyrido[2,3-d]pyrimidine, PD180970, has shown that it induces apoptosis in K562 cells at a concentration of 500 nM. nih.gov Notably, similar apoptotic effects were observed with this compound at concentrations exceeding 250 nM, although the detailed data were not presented in the primary study. nih.gov This suggests that at higher concentrations, beyond those required for cell cycle arrest, this compound can trigger the apoptotic cascade in Bcr-Abl-positive cells. The precise molecular mechanisms, such as the activation of caspases or the cleavage of poly(ADP-ribose) polymerase (PARP) by this compound, require further detailed investigation to be fully elucidated.

Effects on Specific Cell Types

The cytotoxic and cytostatic effects of this compound have been documented in numerous cell line models, with a particular emphasis on its activity against cancers driven by specific kinase signaling pathways.

Chronic Myelogenous Leukemia (CML) Cell Lines (e.g., K562, R10(+), R10(-), RWLeu4, Lama 84R)

This compound demonstrates potent inhibitory activity against Bcr-Abl-positive CML cell lines. acs.org In the Bcr-Abl-dependent erythroleukemia cell line K562, this compound inhibited cell proliferation with a half-maximal inhibitory concentration (IC50) of 35 nM. acs.org Similarly, the myelomonocytic CML cell line RWLeu4 showed high sensitivity to this compound with an IC50 of 10 nM. acs.org

Further studies on the Bcr-Abl-dependent cell lines R10(-) and R10(+) revealed significant growth inhibition. For the R10(-) cell line, the IC50 for this compound was approximately 2.5 nM for the inhibition of [3H]thymidine incorporation and 1 nM for cell viability. nih.gov In the R10(+) erythroid cell line, the IC50 for [3H]thymidine incorporation was 2 nM. nih.gov At low nanomolar concentrations, this compound was observed to cause cell cycle arrest in the G1 phase in these CML cell lines. acs.org The Lama 84R cell line is known to be a Bcr-Abl positive CML line selected for resistance to imatinib (B729), often through amplification of the BCR-ABL gene. haematologica.orgdissercat.com While it is used in studies of resistance mechanisms, specific IC50 values for this compound against this particular imatinib-resistant line are not prominently available in the reviewed literature.

| CML Cell Line | Reported IC50 Value (this compound) | Effect | Reference |

|---|---|---|---|

| K562 | 35 nM | Inhibition of cell proliferation | acs.org |

| RWLeu4 | 10 nM | Inhibition of cell proliferation | acs.org |

| R10(-) | ~2.5 nM (Thymidine Incorporation) | Inhibition of Bcr-Abl-dependent cell growth | nih.gov |

| R10(-) | ~1 nM (Cell Viability) | Inhibition of Bcr-Abl-dependent cell growth | nih.gov |

| R10(+) | 2 nM (Thymidine Incorporation) | Inhibition of Bcr-Abl-dependent cell growth | nih.gov |

| Lama 84R | Data not available | Imatinib-resistant CML cell line | haematologica.orgdissercat.com |

Breast Cancer Cell Lines (e.g., MDA-MB-468, MCF-7)

This compound has been shown to inhibit the growth of human breast cancer cell lines. In the triple-negative breast cancer cell line MDA-MB-468, which is estrogen receptor (ER)-negative, the IC50 value for this compound was 500 nM. caymanchem.com The compound was also active against the ER-positive MCF-7 breast cancer cell line, exhibiting an IC50 of 1 µM (1,000 nM). caymanchem.com

| Breast Cancer Cell Line | Reported IC50 Value (this compound) | Reference |

|---|---|---|

| MDA-MB-468 | 500 nM | caymanchem.com |

| MCF-7 | 1,000 nM | caymanchem.com |

Other Cancer Cell Lines (e.g., DU145 prostate, SKOV3 ovarian, HT-29 colon, A549 lung, A431 skin)

The effects of this compound have been investigated in a panel of other human cancer cell lines. While specific IC50 values for proliferation inhibition are not consistently reported for this compound across all these lines, its impact on the cell cycle has been documented. At a concentration of 5,000 nM (5 µM), this compound was found to induce cell cycle arrest at the G2/M phase in DU145 prostate, SKOV3 ovarian, HT-29 colon, A549 lung, and A431 skin cancer cells. caymanchem.comcaymanchem.com This suggests a cytostatic effect at this concentration, although the precise potency in terms of growth inhibition (IC50) remains less clearly defined in the available literature for these specific cell lines.

| Cancer Cell Line | Cancer Type | Observed Effect of this compound (at 5,000 nM) | Reference |

|---|---|---|---|

| DU145 | Prostate | G2/M phase cell cycle arrest | caymanchem.comcaymanchem.com |

| SKOV3 | Ovarian | G2/M phase cell cycle arrest | caymanchem.comcaymanchem.com |

| HT-29 | Colon | G2/M phase cell cycle arrest | caymanchem.comcaymanchem.com |

| A549 | Lung | G2/M phase cell cycle arrest | caymanchem.comcaymanchem.com |

| A431 | Skin | G2/M phase cell cycle arrest | caymanchem.comcaymanchem.com |

Primary Progenitor Cells (Normal vs. CML)

Research on primary hematopoietic cells has revealed a differential effect of this compound on cells derived from CML patients versus those from healthy individuals. In studies using primary CML CD34+ progenitor cells, 10 nM of this compound was sufficient to abrogate the heightened growth responses to cytokines that are characteristic of CML progenitors. acs.org This concentration of this compound had no discernible effect on the growth of normal granulocyte-macrophage (GM) progenitors. acs.org

Specifically, the enhanced growth of CML GM progenitors in the presence of kit ligand (KL) alone or in combination with G-CSF and GM-CSF was nullified by this compound. acs.org Furthermore, while normal GM progenitors exhibit a synergistic growth response when KL is added to G-CSF and GM-CSF, this synergy is minimal in CML progenitors; treatment with 10 nM this compound was able to partially restore this synergistic interaction. acs.org Similarly, the abnormal growth patterns of CML erythroid progenitors in response to KL and erythropoietin were largely abrogated by this compound. acs.org These findings indicate that this compound can selectively inhibit the aberrant, Bcr-Abl-driven proliferation of CML progenitor cells while sparing their normal counterparts. acs.org The IC50 for this compound in patient-derived peripheral blood CML progenitor cells has been reported to be approximately 7.5 nM. caymanchem.com

Impact on Cellular Processes Beyond Proliferation

In addition to its well-documented anti-proliferative effects, this compound influences other fundamental biological processes, notably angiogenesis.

Angiogenesis Modulation

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis and is driven by signaling pathways involving growth factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). nih.govnih.gov The receptors for these growth factors, particularly fibroblast growth factor receptors (FGFRs), are key mediators of angiogenic signaling. nih.gov

This compound is recognized as an inhibitor of FGFRs. caymanchem.com The FGF/FGFR signaling axis plays a pivotal role in orchestrating angiogenesis by stimulating the proliferation and migration of endothelial cells. abcam.comnih.gov Inhibition of this pathway is a key strategy for anti-angiogenic therapy. By targeting FGFRs, this compound can interfere with the signaling cascades that promote the formation of new blood vessels. The interplay between the VEGF and FGF signaling pathways is complex, with bFGF capable of upregulating VEGF expression, suggesting that inhibition of FGF signaling could have broader anti-angiogenic effects. nih.gov While this compound's role as an FGFR inhibitor points to its potential to modulate angiogenesis, direct and detailed studies specifically characterizing its effects on endothelial cell proliferation, migration, and tube formation in vitro are not extensively detailed in the reviewed literature.

Epithelial-Mesenchymal Transition (EMT)

The epithelial-mesenchymal transition (EMT) is a cellular process where epithelial cells, which are typically stationary and adhere to one another, transform into mesenchymal cells that possess migratory and invasive capabilities. This transition is characterized by the loss of epithelial markers and the acquisition of mesenchymal markers. The fibroblast growth factor receptor (FGFR) signaling pathway, which this compound inhibits, has been identified as a significant regulator of EMT in various research models.

Inhibition of FGFR signaling is anticipated to counteract the EMT process. This would manifest as a reversal of the typical cellular and molecular changes associated with EMT. The primary mechanism involves the suppression of downstream signaling cascades that promote the expression of transcription factors responsible for orchestrating the EMT program.

Detailed Research Findings on FGFR Inhibition and EMT:

While direct studies on the specific effects of this compound on EMT are not extensively detailed in the provided research, the broader scientific literature on FGFR inhibitors allows for a clear inference of its likely impact. Research has shown that the activation of FGFR signaling can induce EMT. Therefore, the inhibition of this pathway by compounds such as this compound is expected to lead to the following changes:

Upregulation of Epithelial Markers: A key event in the reversal of EMT is the re-expression of epithelial cell adhesion molecules. The most prominent of these is E-cadherin, which is crucial for the formation of adherens junctions and maintaining the epithelial phenotype. Inhibition of FGFR signaling is expected to lead to an increase in E-cadherin expression at the cell surface, strengthening cell-cell adhesion.

Downregulation of Mesenchymal Markers: The acquisition of a mesenchymal phenotype is marked by the expression of specific proteins that promote cell motility and invasion. FGFR inhibitors are expected to decrease the expression of these markers. This includes:

N-cadherin: A switch from E-cadherin to N-cadherin expression is a hallmark of EMT. FGFR inhibition is predicted to reduce N-cadherin levels.

Vimentin: An intermediate filament protein characteristic of mesenchymal cells, its expression is anticipated to be downregulated.

EMT-Inducing Transcription Factors: Key transcription factors that drive the EMT process, such as Snail, Twist, and ZEB1, are also expected to be suppressed following FGFR inhibition. These factors act as repressors of E-cadherin and activators of mesenchymal gene expression.

The table below summarizes the expected changes in the expression of key EMT markers following the inhibition of FGFR signaling by a compound like this compound, based on the established role of the FGFR pathway in regulating EMT.

Table 1: Expected Impact of this compound on EMT Marker Expression

| Marker Category | Specific Marker | Expected Change in Expression with this compound Treatment |

|---|---|---|

| Epithelial Marker | E-cadherin | Increase |

| Mesenchymal Markers | N-cadherin | Decrease |

| Vimentin | Decrease | |

| EMT Transcription Factors | Snail | Decrease |

| Twist | Decrease |

Preclinical Research and Therapeutic Potential

Efficacy in In Vivo Models

Preclinical studies have explored the efficacy of PD173955 in various in vivo cancer models, focusing on its ability to inhibit the growth of tumors driven by target kinases like Bcr-Abl and c-Kit. utexas.edudnai.orgaacrjournals.org

Xenograft Models

This compound has been tested in xenograft models, which involve implanting human cancer cells into immunocompromised mice. Studies have shown that this compound can inhibit the growth of tumors in these models. For instance, in a syngeneic murine xenograft model using Ba/F3 cells transfected with wild-type Bcr-Abl, treatment with a related compound, cmp-584 (an Abl kinase inhibitor), resulted in a statistically significant reduced tumor weight and growth delay compared to untreated mice. haematologica.org While direct quantitative data for this compound in xenograft models from the provided sources is limited, its potent in vitro activity against Bcr-Abl-expressing cell lines and its structural similarity to compounds effective in xenografts suggest potential efficacy. utexas.eduaacrjournals.orghaematologica.org

Leukemia Models

Research in leukemia models, particularly those involving Bcr-Abl, has demonstrated the inhibitory effects of this compound. In studies using primary chronic myelogenous leukemia (CML) CD34+ progenitor cells, this compound inhibited Bcr-Abl-dependent cell proliferation in the low nanomolar range. aacrjournals.orgaacrjournals.org It was observed that 10 nM of this compound resulted in near maximal inhibition of CML GM progenitor cell growth. aacrjournals.org this compound inhibited global Bcr-Abl-dependent tyrosine phosphorylation in these primary CML cells. aacrjournals.org

Here is a summary of some in vitro efficacy data for this compound in leukemia cell lines:

| Cell Line Type | Target Kinase | This compound IC50 Range (nM) | Reference |

| CML cell lines (Bcr-Abl-containing) | Bcr-Abl | 2 - 35 | utexas.eduaacrjournals.org |

| Primary CML CD34+ progenitors | Bcr-Abl | ~10 | aacrjournals.org |

Note: IC50 values represent the concentration of the compound required for 50% inhibition.

Resistance Mechanisms and Strategies

The development of resistance is a significant challenge in targeted cancer therapy, including treatment with kinase inhibitors like imatinib (B729) and potentially this compound. uh.edunih.govplos.org Understanding the mechanisms of resistance is crucial for developing strategies to overcome it. uh.educapes.gov.br

Overcoming Imatinib Resistance

Imatinib resistance in chronic myeloid leukemia (CML) is frequently caused by point mutations in the kinase domain of the Bcr-Abl enzyme or by Bcr-Abl-independent mechanisms. uh.edunih.govdovepress.com this compound has shown potential in overcoming imatinib resistance in certain contexts. Pyrido-pyrimidines, including this compound, have been demonstrated to inhibit Bcr-Abl with higher potency compared to imatinib and reportedly suppress some of the frequently observed mutations that cause imatinib resistance. ashpublications.org Crystal structure analysis has shown that this compound binds to the ATP-binding site of the Abl kinase domain, but in a different manner than imatinib. utexas.edudnai.org This difference in binding mode may contribute to its activity against some imatinib-resistant mutations. ashpublications.orgresearchgate.net

Mutations in Kinase Domains (e.g., T315I Bcr-Abl)

Mutations in the kinase domain, particularly in the gatekeeper residue (T315I in Bcr-Abl), are a major mechanism of resistance to imatinib and some second-generation tyrosine kinase inhibitors like nilotinib (B1678881) and dasatinib. uh.edudovepress.comresearchgate.netacs.orgcancernetwork.com The T315I mutation involves the substitution of threonine with isoleucine at position 315, which can sterically hinder the binding of certain inhibitors. dovepress.comresearchgate.net

Crystal structures show that both imatinib and this compound interact with the threonine at position 315 of c-Abl. researchgate.netmjpath.org.my While imatinib forms a hydrogen bond with T315, this bond is not present with the isoleucine substitution in the T315I mutant. researchgate.net The extra hydrocarbon group in the isoleucine side chain can cause a steric clash that interferes with the binding of compounds like imatinib and the dichlorophenyl substituent present in pyrido-pyrimidine compounds like this compound. researchgate.net Consequently, this compound, like imatinib, is generally unable to effectively inhibit the T315I Bcr-Abl mutant. researchgate.net Studies have shown that pyrido-pyrimidines had no advantage over imatinib for the inhibition of Bcr-Abl/T315I, and none of the tested compounds inhibited the proliferation or autophosphorylation of Bcr-Abl/T315I in cell lines. researchgate.net

Mechanisms of Resistance to this compound itself

While the provided sources focus heavily on this compound's activity against imatinib resistance and the impact of specific mutations like T315I on its efficacy, detailed mechanisms of acquired resistance specifically to this compound itself are not extensively described within these results. However, general mechanisms of resistance to kinase inhibitors can include point mutations in the kinase domain that interfere with drug binding, gene amplification leading to target overexpression, or activation of alternative signaling pathways. nih.govdovepress.comashpublications.org Given that this compound binds to the ATP-binding site, similar to many other kinase inhibitors, the development of mutations within or near this site could potentially lead to reduced binding affinity and resistance. utexas.edudnai.org The structural differences in binding between this compound and imatinib suggest that the specific mutations conferring resistance might differ or have varying degrees of impact. ashpublications.orgresearchgate.net

Kinase-Inactive Analogues and Novel Applications

Kinase-inactive analogues of this compound, such as DV2-103 (compound 3a), have been developed and studied for their therapeutic potential, particularly in the context of Alzheimer's disease. nih.govnih.gov These analogues, despite lacking significant kinase inhibitory activity against Abl and Src kinases, have demonstrated potent effects on reducing the production of amyloid-beta (Aβ) peptides. nih.govnih.gov This indicates a mechanism of action independent of the primary kinase targets of the parent compound. frontiersin.org

Reduction of Amyloid-β (Aβ) Peptide Production in Alzheimer's Disease Models

Both this compound and its kinase-inactive analogue DV2-103 have been shown to reduce the production of secreted Aβ peptides in cellular and animal models of Alzheimer's disease. nih.govnih.gov Aβ peptides, particularly Aβ40 and Aβ42, are key components of the amyloid plaques found in the brains of Alzheimer's patients. nih.gov The accumulation of these peptides is considered a significant factor in the progression of the disease. nih.gov

Studies using cells expressing human full-length amyloid precursor protein (APP) have demonstrated that kinase-inactive analogues of this compound potently reduce Aβ production. nih.govnih.gov This effect was not observed in cells expressing only the APP β-C terminal fragment (APP-C99), suggesting that these compounds primarily impact an earlier step in Aβ generation involving full-length APP. nih.govnih.gov

Data from studies evaluating the effect of this compound analogues on Aβ production in N2a695 cells (a cell line expressing human full-length APP) show that several compounds, including 3a, 3m, 5b, 5c, and 5f, significantly reduced the levels of both Aβ40 and Aβ42 peptides in cell supernatants. nih.gov

Advanced Research Methodologies Applied to Pd173955

In Vitro Kinase Assays

In vitro kinase assays are fundamental tools used to measure the enzymatic activity of kinases and assess the ability of compounds like PD173955 to inhibit this activity. These assays typically involve incubating a purified kinase with a substrate and ATP (often radiolabeled, such as [γ-32P]ATP) in the presence or absence of the inhibitor. The level of substrate phosphorylation is then measured to determine the extent of kinase inhibition. apexbt.comselleckchem.com

Studies utilizing in vitro kinase assays have demonstrated that this compound is a potent inhibitor of Bcr-Abl, with reported IC50 values in the low nanomolar range (1-2 nM). apexbt.comselleckchem.comadooq.com It also inhibits Src activity, albeit at a higher IC50 (around 22 nM). selleckchem.com These assays confirm this compound's direct inhibitory effect on the catalytic activity of these kinases.

A typical in vitro Bcr-Abl kinase assay involves immunoprecipitating the Bcr-Abl complex from cell lysates, incubating it with a substrate and [γ-32P]ATP, and then analyzing the phosphorylation by techniques like SDS-PAGE and autoradiography. apexbt.comselleckchem.com

Table 1: Illustrative In Vitro Kinase Inhibition Data for this compound

| Kinase Target | IC50 (nM) |

| Bcr-Abl | 1-2 |

| Src | 22 |

| Yes | 175 |

Note: IC50 values can vary depending on the specific assay conditions and source. apexbt.com

Cell-Based Assays (e.g., [3H]thymidine incorporation, Trypan blue exclusion)

Cell-based assays are crucial for evaluating the biological effects of this compound in a cellular context, reflecting more complex interactions than in vitro assays.

[3H]thymidine incorporation assay: This assay measures cell proliferation by quantifying the uptake and incorporation of radioactive thymidine (B127349) ([3H]thymidine) into the DNA of dividing cells. nih.govcreative-biolabs.comthermofisher.com A decrease in [3H]thymidine incorporation in the presence of a compound indicates inhibition of cell proliferation. This compound has been shown to inhibit the proliferation of Bcr-Abl-dependent cell lines, such as K562 and RWLeu4, with IC50 values in the nanomolar range (2-35 nM). apexbt.comselleckchem.comadooq.com This is significantly more potent than its effect on Bcr-Abl-negative cell lines. selleckchem.com

Trypan blue exclusion assay: This method is used to determine cell viability. Trypan blue dye is excluded by live cells with intact cell membranes but enters dead cells. By counting the number of stained (dead) and unstained (live) cells, the percentage of viable cells can be determined. This assay helps to distinguish between cytotoxic effects and growth inhibitory effects. Studies have used trypan blue exclusion to evaluate cell growth and viability following treatment with this compound. aacrjournals.org

Table 2: Illustrative Cell-Based Proliferation Inhibition Data for this compound

| Cell Line (Bcr-Abl Status) | Assay Type | IC50 (nM) |

| K562 (Positive) | [3H]thymidine incorporation | 35 |

| RWLeu4 (Positive) | [3H]thymidine incorporation | 10 |

| M07e (Kit ligand-dependent) | Proliferation | 40 |

Note: Data is illustrative and based on findings regarding this compound's effects on cell growth. apexbt.comselleckchem.comadooq.com

Fluorescence-Activated Cell Sorting (FACS) for Cell Cycle Analysis

FACS is a powerful technique used to analyze and sort cells based on their physical and chemical characteristics, including DNA content. wikipedia.orgthermofisher.comthermofisher.com By staining cellular DNA with fluorescent dyes like propidium (B1200493) iodide (PI), FACS can be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). wikipedia.orgthermofisher.com

Cell cycle analysis using FACS has revealed that this compound can induce cell cycle arrest. In Bcr-Abl-dependent cell lines like K562 and RWLeu4, this compound has been shown to arrest cells in the G1 phase at low nanomolar concentrations. apexbt.comadooq.com In other cell types, it has been observed to inhibit mitotic progression and induce G2-M phase arrest at higher concentrations. apexbt.commedchemexpress.com

Table 3: Illustrative Cell Cycle Effects of this compound

| Cell Line | This compound Concentration | Observed Effect |

| K562/RWLeu4 | Low nanomolar | G1 phase arrest |

| Various cell types | Higher concentrations | G2-M phase arrest |

| R10 cells | 2.5 nM | Complete growth block |

Note: Effects can be cell type and concentration dependent. apexbt.comadooq.commedchemexpress.com

Immunoblotting and Tyrosine Phosphorylation Analysis

Immunoblotting analysis has been instrumental in demonstrating that this compound inhibits the tyrosine phosphorylation of Bcr-Abl and its downstream targets. adooq.comaacrjournals.orgaacrjournals.org Studies have shown a dose-dependent decrease in the tyrosine phosphorylation of Bcr-Abl and its substrates in cell lines treated with this compound. aacrjournals.org This directly correlates the compound's inhibitory activity observed in kinase assays with its effect on cellular signaling pathways. For example, this compound significantly inhibited constitutive tyrosine phosphorylation of numerous proteins, including Lyn, in primary Bcr/abl expressing leukemia cells. medchemexpress.com It also reduced tyrosine phosphorylation of Bcr-Abl downstream targets like STAT5 and CrkL. ashpublications.org

Molecular Docking and Computational Modeling

Molecular docking and computational modeling techniques are valuable for understanding the potential binding interactions between a small molecule like this compound and its protein targets at an atomic level. These methods can predict binding poses, estimate binding affinities, and provide insights into the structural basis of inhibition. acs.orgspringernature.comunibo.it

Ligand Binding Site Predictions

Ligand binding site prediction aims to identify regions on a protein where a small molecule is likely to bind. biostars.orgbrylinski.orgmdpi.com For kinases, the primary binding site for ATP-competitive inhibitors like this compound is the ATP-binding pocket. Computational methods can predict the specific residues within this pocket that interact with the inhibitor.

Studies involving the crystal structure of the Abl kinase domain in complex with this compound have confirmed that this compound binds to the canonical ATP-binding site. nih.govrcsb.org Computational docking studies have further explored the binding modes of this compound within the ATP pocket of kinases like Abl and ALK, including analyses with mutated forms of the kinases. researchgate.netbiorxiv.org These predictions help in understanding the molecular interactions that govern binding affinity and specificity.

Conformational Dynamics of Kinase Domains

Kinase domains are highly dynamic proteins that undergo conformational changes between active and inactive states. nih.gov Understanding these dynamics is crucial for comprehending how inhibitors bind and exert their effects. Computational modeling, including molecular dynamics simulations, can provide insights into the flexibility and conformational transitions of kinase domains.

Crystal structures have shown that this compound binds to a conformation of the Abl kinase domain where the activation loop resembles that of an active kinase. nih.govrcsb.orgresearchgate.net This is in contrast to inhibitors like Imatinib (B729), which stabilize an inactive conformation. nih.govrcsb.orgutexas.eduresearchgate.net Computational studies and structural analysis suggest that this compound's ability to bind to a more "active-like" conformation may contribute to its potency and effectiveness against certain mutations that confer resistance to inhibitors requiring an inactive conformation. nih.govrcsb.org The isolated kinase domain of Abl is thought to exist in a dynamic equilibrium between open and closed conformations of the activation loop in solution. researchgate.netutexas.edu

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to the chemical structure of a compound like this compound influence its biological activity. These studies are crucial for optimizing potency, selectivity, and other pharmacological properties. For this compound, SAR investigations have explored the impact of various substituents on its inhibitory effects, particularly against tyrosine kinases such as Bcr-Abl and Src.

Early SAR studies on pyrido[2,3-d]pyrimidine (B1209978) core compounds, including this compound, were initially focused on their activity against Src kinase and receptor tyrosine kinases like EGFR, FGFR, PDGFR, and c-Kit. nih.gov Later, these compounds were shown to possess potent cellular and enzymatic activity against wild-type and mutant forms of Bcr-Abl. nih.gov

Studies involving analogues of this compound have demonstrated how structural changes can affect kinase inhibition and other properties. For instance, inserting a single carbon atom into the C-N bond in the aniline (B41778) subunit of this compound (creating an analogue referred to as PDC) significantly reduced kinase inhibition by a factor of 200. researchgate.net Despite this decreased affinity for Abl compared to this compound, PDC exhibited a Ki value similar to that reported for Imatinib. researchgate.net Replacing the thiomethyl group with an amino or glycyl moiety in both this compound and PDC resulted in increased water solubility. researchgate.net Furthermore, analogues with amino groups substituting the methylthio group were found to be 10 times more inhibitory than the parent molecules. researchgate.net

Preliminary SAR analysis among kinase-inactive analogues of this compound has also been conducted to understand their effect on the production of amyloid-beta (Aβ) peptides. nih.gov This involved pooling compounds based on the presence or absence of an additional substitution in a specific ring structure. nih.gov

These studies collectively highlight the sensitivity of this compound's activity to structural modifications, providing valuable insights for the design of related compounds with improved or altered pharmacological profiles.

X-ray Crystallography of Protein-Ligand Complexes

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of proteins and their complexes with small molecules, providing atomic-level details of binding interactions. This method has been applied to study the binding of this compound to its target kinases, offering crucial insights into its mechanism of action.

Crystal structures of the kinase domain of c-Abl in complex with small molecule inhibitors, including this compound and Imatinib, have been reported. wikipedia.orgnih.gov These structures reveal that both compounds bind to the canonical ATP-binding site of the kinase domain, but they exhibit different binding modes. nih.gov

The crystal structure of the c-Abl kinase domain in complex with this compound (PDB entry 1m52) was released in 2002 with a resolution of 2.6Å. ebi.ac.uk This structure, derived from Mus musculus, provided key information about how this compound interacts with the Abl kinase. ebi.ac.uk In this complex, the majority of interactions between this compound and the protein are mediated by van der Waals forces. dnai.org A hydrogen bond is formed between Met-318 of the Abl kinase domain and this compound, mediated through backbone interactions. dnai.orgaacrjournals.org Interestingly, Thr-315, which forms a significant hydrogen bond with Imatinib, only engages in van der Waals interactions with this compound. dnai.org

Analysis of the Abl kinase domain:this compound complex structure indicates that this compound binds to a conformation of Abl where the activation loop resembles that of an active kinase. nih.govdnai.org This is in contrast to Imatinib, which captures a specific inactive conformation of the activation loop. nih.govdnai.org The structure suggests that this compound's binding is likely insensitive to the conformation of the activation loop, allowing it to potentially target multiple forms of Abl (active or inactive), whereas Imatinib requires a specific inactive conformation. nih.govdnai.org This ability of this compound to bind to a conformation resembling the active state may contribute to its greater potency compared to Imatinib in inhibiting Bcr-Abl. nih.govnih.gov

Ensemble refinement of high-resolution X-ray diffraction data for protein-ligand complexes, including Abl kinase in complex with this compound, has been used to study the role of dynamics in these interactions. elifesciences.org This approach provides insights into the flexibility of protein residues and ligand moieties within the complex. elifesciences.org

While crystal structures of this compound specifically bound to FGFR kinases were not explicitly found in the search results, X-ray crystallography has been widely applied to study FGFR kinase domains in complex with various ligands, providing a broader context for understanding kinase-inhibitor interactions within this family. guidetopharmacology.orgguidetopharmacology.orgnih.gov For example, crystal structures of the tyrosine kinase domain of FGFR1 in its unliganded form and in complex with an ATP analog have been determined. nih.gov

Aptamer-Based Research for this compound

Aptamers are single-stranded oligonucleotides or peptides that can bind to specific target molecules with high affinity and selectivity. While aptamer-based research is a growing field with applications in biosensing and therapeutics, specific studies focusing on aptamers developed for this compound were not prominently found in the search results.

General aptamer-based research involves the selection of aptamers that can bind to a wide range of targets, including small molecules and proteins. researchgate.netresearchgate.net Aptamers can fold into well-defined three-dimensional shapes to bind their targets. researchgate.net They are explored for use in biosensors for diagnostic purposes and as potential therapeutic agents. researchgate.net

Some research has explored the use of aptamers in conjunction with small molecules or their derivatives. For example, studies have investigated the toxicity of fluorescently labeled ligands, including PDC (a derivative of this compound), in the context of aptamer-based systems for imaging gene expression. osti.gov In this study, the fluorescent ligands were evaluated for their toxicity to yeast cells at concentrations used for measuring aptamer presence. osti.gov

While the provided search results highlight the application of aptamers in detecting various targets, such as antibiotics and thrombin, and the development of aptasensors researchgate.netnih.gov, direct research on developing or utilizing aptamers specifically targeting this compound was not a primary focus of the retrieved information. Aptamer-based approaches could potentially be explored in the future for applications related to this compound, such as detection or targeted delivery, but current readily available research does not emphasize this area for this specific compound.

Q & A

Q. What are the primary kinase targets of PD173955, and what are their respective IC50 values?

this compound is a potent inhibitor of Bcr-Abl and Src-family kinases. Its inhibitory activity varies across targets:

Q. Methodological Insight :

Q. How does this compound’s selectivity profile impact experimental design in Bcr-Abl-positive versus negative cell lines?

this compound exhibits 100–200× greater sensitivity in Bcr-Abl-positive cells (e.g., IC50 = 2–35 nM) compared to negative lines . This selectivity allows researchers to:

- Control for Off-Target Effects : Include Bcr-Abl-negative cell lines (e.g., HL-60) to distinguish between target-specific and Src/c-Kit-mediated effects .

- Dose Optimization : Use low nanomolar concentrations (1–50 nM) to avoid non-specific kinase inhibition .

Key Consideration : this compound’s inhibition of Src and c-Kit at higher doses (>50 nM) may confound results in models where these kinases are active .

Advanced Research Questions

Q. What structural features of this compound contribute to its ability to inhibit both active and inactive conformations of Abl kinase?

this compound’s pyrido[2,3-d]pyrimidine core enables binding to Abl’s ATP pocket in both active and inactive states, unlike imatinib, which requires a specific inactive conformation . Key structural determinants include:

Q. Methodological Validation :

Q. What strategies have been explored to overcome the solubility limitations of this compound in preclinical studies?

this compound’s poor aqueous solubility (<1 mg/mL) limits bioavailability. Strategies include:

Q. Experimental Workflow :

Q. How can researchers validate the efficacy of this compound against imatinib-resistant Bcr-Abl mutations in vitro?

this compound inhibits imatinib-resistant mutants (e.g., T315I, E255K) due to its ability to target multiple Abl conformations . Validation steps include:

Mutagenesis : Generate Ba/F3 cells expressing mutant Bcr-Abl (e.g., T315I) .

Proliferation Assays : Compare this compound’s IC50 in mutant vs. wild-type cells (expected IC50 < 50 nM for mutants) .

Western Blotting : Assess phosphorylation of CrkL (a Bcr-Abl substrate) to confirm pathway inhibition .

Key Finding : this compound is 10× more potent than imatinib against T315I mutants in kinase assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。